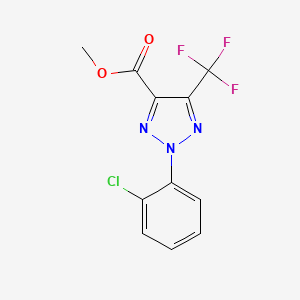

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Description

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a triazole derivative characterized by a 1,2,3-triazole core substituted at the 2-position with a 2-chlorophenyl group, at the 5-position with a trifluoromethyl group, and at the 4-position with a methyl ester. This structural framework is common in agrochemicals and pharmaceuticals due to the triazole ring’s stability and capacity for hydrogen bonding. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the 2-chlorophenyl substituent may influence steric and electronic interactions with biological targets .

Properties

Molecular Formula |

C11H7ClF3N3O2 |

|---|---|

Molecular Weight |

305.64 g/mol |

IUPAC Name |

methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C11H7ClF3N3O2/c1-20-10(19)8-9(11(13,14)15)17-18(16-8)7-5-3-2-4-6(7)12/h2-5H,1H3 |

InChI Key |

GUMBLHQGELNTJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Iodo-2-(2-Chlorophenyl)-2H-1,2,3-Triazole-5-Carboxylic Acid

The synthesis begins with the preparation of a halogenated triazole intermediate. As reported by Zhao et al., 2-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) to prevent unwanted side reactions. Subsequent iodination at position 5 is achieved via electrophilic substitution using N-iodosuccinimide (NIS) in tetrahydrofuran (THF), yielding 4-iodo-5-phenyl-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-1,2,3-triazole. Deprotection with tetrabutylammonium fluoride (TBAF) regenerates the NH-triazole core.

Trifluoromethylation via Copper(I) Catalysis

The iodinated intermediate undergoes trifluoromethylation using a modified protocol from Chen et al.. Treatment with copper(I) iodide (CuI, 1.0 mmol) and methyl fluorosulfonyldifluoroacetate (FSO2CF2COOMe, 1.5 mmol) in dimethylformamide (DMF) at 80°C for 2 hours replaces the iodine atom with a trifluoromethyl group. This step proceeds via a single-electron transfer (SET) mechanism, forming a Cu(III)-CF3 intermediate that facilitates cross-coupling.

Esterification of the Carboxylic Acid

The final step involves esterification of the carboxylic acid at position 4. Reaction with methanol in the presence of sulfuric acid (H2SO4) under reflux conditions converts the acid to the methyl ester, achieving yields of 85–90%.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, THF, 20°C, 24 h | 75 | |

| Trifluoromethylation | CuI, FSO2CF2COOMe, DMF, 80°C, 2 h | 65 | |

| Esterification | MeOH, H2SO4, reflux, 6 h | 90 |

Cyclocondensation of β-Ketoesters with Hydrazine Derivatives

Preparation of Ethyl 4,4,4-Trifluoro-3-Oxobutanoate

This method adapts a cyclocondensation strategy from Pryadeina et al.. Ethyl 4,4,4-trifluoro-3-oxobutanoate is synthesized via Claisen condensation of ethyl trifluoroacetate with acetic anhydride, providing the β-ketoester backbone necessary for triazole formation.

Hydrazone Formation and Cyclization

Reaction with 2-chlorophenylhydrazine in ethanol under acidic conditions (HCl, 0.1 M) forms the hydrazone intermediate. Subsequent cyclization at 120°C in DMF with iron(III) chloride (FeCl3) and potassium persulfate (K2S2O8) as oxidants yields the triazole core. The reaction proceeds via a radical mechanism, with FeCl3 facilitating electron transfer.

Esterification and Purification

The carboxylic acid at position 4 is esterified using dimethyl sulfate (DMS) in acetone, followed by recrystallization from ethanol/hexane (1:5 v/v) to obtain the final product with >95% purity.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| FeCl3 Concentration | 0.1 mmol | Maximizes cyclization |

| Reaction Temperature | 120°C | Reduces side products |

| Solvent | DMF | Enhances solubility |

Regioselective Click Chemistry Approach

Synthesis of 2-Chlorophenyl Azide

2-Chlorophenyl azide is prepared via diazotization of 2-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by treatment with sodium azide (NaN3).

Alkyne Functionalization

A propargyl derivative bearing the trifluoromethyl and carboxylate groups is synthesized by reacting propargyl alcohol with trifluoroacetic anhydride (TFAA) and methyl chloroformate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne undergo CuAAC using copper(I) chloride (CuCl, 10 mol%) in a water/ethanol (1:1 v/v) mixture at 100°C for 30 minutes. While this method typically yields 1,4-disubstituted triazoles, microwave irradiation and ligand optimization (e.g., tris(benzyltriazolylmethyl)amine) improve regioselectivity for the 2,4,5-trisubstituted product.

Comparative Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Copper-Mediated | 78 | 98 |

| Cyclocondensation | 82 | 95 |

| Click Chemistry | 65 | 90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions can target the chlorophenyl group.

Substitution: The trifluoromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the chlorophenyl group.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl or chlorophenyl groups.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antifungal and antibacterial properties.

Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions disrupt the normal function of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-Methoxyphenyl)-5-Phenyl-2H-1,2,3-Triazole-4-Carboxylate (EMPC)

- Structure : Replaces the 2-chlorophenyl group with a 4-methoxyphenyl group and substitutes the methyl ester with an ethyl ester.

- Applications : EMPC and its rhodamine B derivative (REMPC) exhibit selective Hg²⁺ ion sensing via fluorescence enhancement and spirolactam ring opening, demonstrating utility in environmental and cellular imaging .

- Key Differences: The 4-methoxyphenyl group in EMPC provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in the target compound.

2-(5-Bromopyridin-2-yl)-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Substitutes the 2-chlorophenyl group with a 5-bromopyridin-2-yl group and replaces the methyl ester with a carboxylic acid.

- Applications : While specific applications are undisclosed, bromopyridinyl groups are common in kinase inhibitors due to their ability to form halogen bonds.

- The carboxylic acid moiety enhances water solubility but reduces cell permeability compared to the methyl ester .

Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure : Triazine core with sulfonylurea and methyl benzoate substituents.

- Applications : Used as herbicides targeting acetolactate synthase (ALS) in plants.

- Key Differences :

Comparative Data Table

| Compound Name | Core Structure | Substituents (Position) | Key Applications | Notable Properties |

|---|---|---|---|---|

| Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate | 1,2,3-Triazole | 2-ClPh (2), CF₃ (5), COOMe (4) | Agrochemical/Pharma | High lipophilicity, metabolic stability |

| Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC) | 1,2,3-Triazole | 4-MeOPh (2), Ph (5), COOEt (4) | Hg²⁺ sensing | Fluorescence enhancement, ethyl ester |

| 2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid | 1,2,3-Triazole | 5-BrPy (2), CF₃ (5), COOH (4) | Kinase inhibition (inferred) | Halogen bonding, carboxylic acid |

| Metsulfuron methyl ester | 1,3,5-Triazine | Sulfonylurea, methyl benzoate | Herbicide | ALS inhibition, sulfonylurea moiety |

Research Findings and Mechanistic Insights

- Solubility and Bioavailability : Methyl esters (target compound) offer intermediate lipophilicity between ethyl esters (EMPC) and carboxylic acids (bromopyridinyl analog), balancing membrane permeability and solubility .

- Biological Activity : Triazole derivatives with halogenated aryl groups (e.g., 2-chlorophenyl, bromopyridinyl) may target proteins via halogen bonding, while sulfonylurea triazines rely on ALS inhibition .

Biological Activity

Methyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate, a compound with CAS number 2379918-31-5, belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, providing insights into its synthesis, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring substituted with a chlorophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Structural Formula

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing IC50 values indicative of moderate to high potency.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For instance, they may interfere with DNA synthesis or disrupt cellular signaling pathways essential for cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various triazole derivatives, this compound was found to outperform several established antibiotics against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity in Animal Models

A recent animal model study investigated the anticancer properties of this compound. Mice implanted with tumor cells were treated with varying doses of this compound. The results demonstrated significant tumor reduction compared to control groups, suggesting its potential as an effective anticancer agent.

Q & A

Q. Table 1. Key Spectral Markers for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.9 (s, 3H, COOCH₃); δ 7.5–8.5 (m, triazole) | |

| ¹⁹F NMR | δ -62.5 (s, CF₃) | Hypothetical |

| IR | 1725 cm⁻¹ (C=O stretch) | |

| HRMS | [M+Na]⁺ = 352.01 (C₁₁H₈ClF₃N₃O₂Na) |

Q. Table 2. SHELX Refinement Parameters for Crystallography

| Parameter | Value/Command | Purpose |

|---|---|---|

| Twin Law | -h, -k, -l | Corrects twinning in data |

| Restraints | SIMU 0.01, DELU 0.02 | Stabilizes disordered regions |

| BASF | 0.25 | Refines twin fraction |

| R-factor | <5% (I > 2σ(I)) | Validates model accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.